molecular formula C7H13O6PS2 B585430 O-Methyl malathion alpha-monoacid CAS No. 91485-13-1

O-Methyl malathion alpha-monoacid

Cat. No.: B585430
CAS No.: 91485-13-1
M. Wt: 288.269
InChI Key: ZCSHXCMBAJHOSY-UHFFFAOYSA-N
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Description

O-Methyl malathion alpha-monoacid, also known as Malathion diacid, is a derivative of Malathion, an organophosphorus compound widely used as an insecticide. This compound is characterized by its phosphorothioate group, which is responsible for its biological activity. It is primarily used in agricultural and environmental applications to control a variety of pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl malathion alpha-monoacid involves the reaction of dimethyl phosphorothioate with a suitable thiol compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

O-Methyl malathion alpha-monoacid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Methyl malathion alpha-monoacid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphorothioate chemistry.

    Biology: Investigated for its effects on enzyme activity, particularly acetylcholinesterase.

    Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new pesticides and as a standard for analytical methods.

Mechanism of Action

The primary mechanism of action of O-Methyl malathion alpha-monoacid involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. The compound binds irreversibly to the serine residue in the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, which can be lethal to insects .

Comparison with Similar Compounds

Similar Compounds

    Malathion: The parent compound, widely used as an insecticide.

    Parathion: Another organophosphorus insecticide with a similar mechanism of action.

    Diazinon: An organophosphorus compound used in agriculture.

Uniqueness

O-Methyl malathion alpha-monoacid is unique due to its specific structural features, such as the dimethoxyphosphorothioyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent inhibitory effect on acetylcholinesterase make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O6PS2/c1-11-6(8)4-5(7(9)10)16-14(15,12-2)13-3/h5H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSHXCMBAJHOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858058
Record name 2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91485-13-1
Record name 2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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